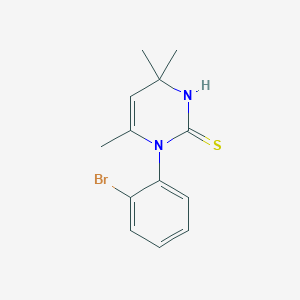

1-(2-bromophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multi-step procedures that typically start with the cyclization of specific precursors followed by substitution reactions. For instance, the synthesis of pyrimidine derivatives can be accomplished through reactions involving amino thiophene carbonitrile with trifluoroacetic acid, followed by chlorination and nucleophilic substitution reactions, offering mild reaction conditions and good yields (Yang et al., 2014). Additionally, the utilization of bromophenyl as a substituent in pyrimidine synthesis is common, with methods established for the rapid synthesis of related compounds, highlighting the importance of bromophenyl groups in the construction of pyrimidine frameworks (Hou et al., 2016).

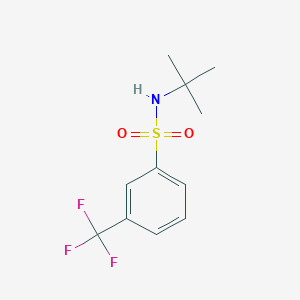

Molecular Structure Analysis

The molecular structure of pyrimidinethiones and their derivatives reveals significant features, such as conformational aspects of the central heterocyclic ring, which often adopts a half-chair conformation. The substituents on the pyrimidine ring, including bromophenyl groups, influence the overall geometry and intermolecular interactions within the crystal lattice, as evidenced by X-ray crystallography studies (Mohan et al., 2003).

Chemical Reactions and Properties

Pyrimidinethiones undergo various chemical reactions, including cyclization, solvolysis, and dehydrobromination, leading to the formation of different functional groups and derivatives. These reactions are influenced by the nature of substituents and reaction conditions, demonstrating the versatility of pyrimidinethione compounds in chemical synthesis (Brown & Waring, 1977).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including those with bromophenyl substituents, are closely related to their molecular structure. Crystallography studies reveal detailed information about the conformation, packing, and intermolecular interactions within the crystal lattice, providing insights into the compound's stability, solubility, and other physical characteristics (Mohan et al., 2003).

Chemical Properties Analysis

The chemical properties of pyrimidinethiones are defined by their reactivity towards various reagents, the ability to undergo substitution reactions, and the formation of complexes with metals and other molecules. These properties are explored through spectroscopic methods, revealing the electron distribution, functional group behavior, and potential for forming bonds with other atoms or molecules (Goudgaon et al., 1993).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-bromophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2S/c1-9-8-13(2,3)15-12(17)16(9)11-7-5-4-6-10(11)14/h4-8H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAAANDEGMQURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC(=S)N1C2=CC=CC=C2Br)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352349 |

Source

|

| Record name | 2(1H)-Pyrimidinethione, 1-(2-bromophenyl)-3,4-dihydro-4,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116265-94-2 |

Source

|

| Record name | 2(1H)-Pyrimidinethione, 1-(2-bromophenyl)-3,4-dihydro-4,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetone](/img/structure/B5589865.png)

![4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589886.png)

![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)

![N-(2-methoxybenzyl)-2-(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)acetamide hydrochloride](/img/structure/B5589918.png)

![1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5589931.png)

![methyl 3-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5589949.png)

![3,5,7-trimethyl-2-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5589954.png)

![4'-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5589963.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5589971.png)